(3-Methoxy-5-(methylamino)phenyl)methanol
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Overview
Description
(3-Methoxy-5-(methylamino)phenyl)methanol is an organic compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . This compound is a derivative of phenol and contains both methoxy and methylamino functional groups attached to a benzene ring. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-5-(methylamino)phenyl)methanol typically involves the reduction of Schiff bases. One common method is the reduction of 3-methoxy-5-(methylamino)benzaldehyde using sodium borohydride (NaBH4) as a reducing agent . The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a hydroxyl group without affecting other functional groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reduction techniques. The process may include additional purification steps, such as recrystallization or chromatography, to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-5-(methylamino)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated compound.
Substitution: The methoxy and methylamino groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3-methoxy-5-(methylamino)benzaldehyde, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(3-Methoxy-5-(methylamino)phenyl)methanol has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to investigate enzyme activities and interactions with biological macromolecules.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Methoxy-5-(methylamino)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and methylamino groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-(phenylamino)methyl)phenol: Similar structure with a phenylamino group instead of a methylamino group.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a dimethylaniline group instead of a methylamino group.
Uniqueness
(3-Methoxy-5-(methylamino)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
(3-Methoxy-5-(methylamino)phenyl)methanol, a compound with a unique arrangement of functional groups, has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
- Molecular Formula : C10H15N1O2
- Molecular Weight : 181.24 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). Its structure suggests potential interactions with receptors involved in mood regulation and cognitive functions.
1. Neuropharmacological Effects
Research indicates that this compound exhibits significant neuropharmacological effects. In vitro studies have shown that it can enhance the activity of certain neurotransmitters, potentially impacting mood and cognitive functions. For instance, compounds with similar structures have been noted for their ability to interact with serotonin and dopamine receptors, which are crucial in the treatment of depression and anxiety disorders .
2. Antioxidant Properties
The compound has demonstrated antioxidant activity, which is vital in protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals, thereby contributing to cellular health and potentially reducing the risk of neurodegenerative diseases.
3. Anti-inflammatory Effects
Preliminary data suggest that this compound may possess anti-inflammatory properties. This could be beneficial in conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease. The mechanism likely involves the inhibition of pro-inflammatory cytokines .
Case Studies
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
[3-methoxy-5-(methylamino)phenyl]methanol |
InChI |
InChI=1S/C9H13NO2/c1-10-8-3-7(6-11)4-9(5-8)12-2/h3-5,10-11H,6H2,1-2H3 |
InChI Key |
AMWBCDZSCJBUCL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CC(=C1)CO)OC |
Origin of Product |
United States |
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